Acide 4-(2-naphtyl)phénylboronique

Vue d'ensemble

Description

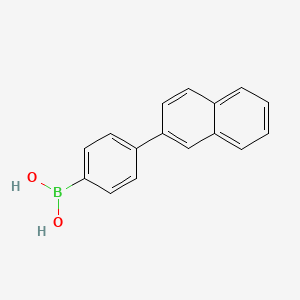

4-(2-Naphthyl)phenylboronic acid is a useful research compound. Its molecular formula is C16H13BO2 and its molecular weight is 248.088. The purity is usually 95%.

BenchChem offers high-quality 4-(2-Naphthyl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Naphthyl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des colorants BODIPY

L'acide phénylboronique (PBA) est utilisé dans la synthèse des colorants BODIPY. Ces colorants sont des outils fluorescents fonctionnels et modulaires utilisés pour lier le domaine glucidique des anticorps . Les colorants PBA-BODIPY sont une fusion efficace de la polyvalence des dérivés 3,5-dichloro-BODIPY et de la capacité de type récepteur de la partie PBA .

Applications de détection

Les acides boroniques, y compris l'acide phénylboronique, sont utilisés dans diverses applications de détection. Ils interagissent avec les diols et les bases de Lewis fortes telles que les anions fluorure ou cyanure, ce qui les rend utiles dans diverses applications de détection . Ces applications peuvent être des dosages homogènes ou une détection hétérogène .

Etiquetage biologique et manipulation des protéines

L'interaction des acides boroniques avec les protéines permet leur utilisation dans divers domaines allant de l'étiquetage biologique, de la manipulation et de la modification des protéines, à la séparation et au développement de thérapeutiques .

Addition énantiosélective catalysée au rhodium

L'acide 4-(2-naphtyl)phénylboronique est utilisé dans une addition énantiosélective catalysée au rhodium d'acides arylboroniques à des 2,2,2-trifluoroacétophénones. Cela conduit à la création d'alcools trifluorométhyliques tertiaires chiraux .

Addition catalysée au palladium

Ce composé est également utilisé dans une étude d'une addition catalysée au palladium d'acides arylboroniques à des nitriles, fournissant des arylcétones, et à des aryloxynitriles, fournissant des benzofuranes .

Matériaux de construction pour les microparticules

Les acides boroniques sont utilisés comme matériaux de construction pour les microparticules pour les méthodes analytiques et dans les polymères pour la libération contrôlée de l'insuline .

Mécanisme D'action

Target of Action

4-(2-Naphthyl)phenylboronic acid is an organoboron compound that primarily targets molecules with hydroxyl or catechol structures . It can form boronic ester bonds with these targets, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination .

Mode of Action

The compound acts as an electron-deficient group, enabling it to interact with electron-rich targets . It forms boronic ester bonds with hydroxyl or catechol structures, and can also interact with electron-rich groups such as amines and imidazoles through boron-nitrogen coordination . This interaction can lead to changes in the structure and function of the target molecules.

Biochemical Pathways

The specific biochemical pathways affected by 4-(2-Naphthyl)phenylboronic acid depend on the nature of its targets. As a boronic acid, it is often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability and be readily prepared .

Result of Action

The result of the action of 4-(2-Naphthyl)phenylboronic acid depends on the specific context of its use. In organic synthesis, it can facilitate the formation of carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions . The compound’s ability to interact with electron-rich groups can also lead to changes in the structure and function of these groups .

Action Environment

The action of 4-(2-Naphthyl)phenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions . Additionally, the compound’s interactions with electron-rich groups can be influenced by factors such as pH and the presence of other competing groups .

Analyse Biochimique

Biochemical Properties

Boronic acids, including phenylboronic acid, are known to form reversible complexes with polyols, including sugars . This unique chemistry has provided many useful molecular bases for analytical and therapeutic applications .

Molecular Mechanism

Boronic acids are known to form reversible covalent bonds with 1,2- and 1,3-diols, which are found in many biomolecules . This could potentially influence the activity of these biomolecules and alter cellular processes.

Propriétés

IUPAC Name |

(4-naphthalen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BO2/c18-17(19)16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11,18-19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQAKBYFBIWELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670208 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918655-03-5 | |

| Record name | [4-(Naphthalen-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Naphthyl)phenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-AMINO-8-TRICYCLO[5,2,1,0(2,6)]DECANECARBOXYLIC ACID](/img/structure/B591624.png)

![2,4,7-Trichloropyrido[2,3-d]pyrimidine](/img/structure/B591630.png)

![Piperazine, 1-[2-(trimethylsilyl)ethyl]- (9CI)](/img/new.no-structure.jpg)